Carbonochloridic acid, 4-pentenyl ester
Overview
Description
Carbonochloridic acid, 4-pentenyl ester: is an organic compound with the molecular formula C6H9ClO2 It is a derivative of carbonochloridic acid where the ester group is bonded to a 4-pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonochloridic acid, 4-pentenyl ester typically involves the reaction of carbonochloridic acid with 4-penten-1-ol. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Carbonochloridic acid, 4-pentenyl ester undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form carbonochloridic acid and 4-penten-1-ol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The double bond in the 4-pentenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).
Addition: Electrophiles such as halogens or hydrogen halides in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Carbonochloridic acid and 4-penten-1-ol.
Substitution: Corresponding substituted esters.
Addition: Halogenated or hydrogenated derivatives of the 4-pentenyl group.
Scientific Research Applications
Chemistry: Carbonochloridic acid, 4-pentenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various esters and amides, which are valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to modify biomolecules through esterification reactions. It can be used to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbonochloridic acid, 4-pentenyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the 4-pentenyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.
Comparison with Similar Compounds
Carbonochloridic acid, pentyl ester: Similar structure but with a pentyl group instead of a 4-pentenyl group.
Carbonochloridic acid, phenyl ester: Contains a phenyl group instead of a 4-pentenyl group.
Carbonochloridic acid, methyl ester: Contains a methyl group instead of a 4-pentenyl group.
Uniqueness: Carbonochloridic acid, 4-pentenyl ester is unique due to the presence of the 4-pentenyl group, which introduces a double bond into the molecule. This double bond provides additional reactivity, allowing for a wider range of chemical transformations compared to its saturated counterparts. The presence of the double bond also enables the compound to participate in polymerization reactions, making it valuable in the synthesis of advanced materials.
Properties
IUPAC Name |
pent-4-enyl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4-5-9-6(7)8/h2H,1,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPDIFGBMZDPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433683 | |
Record name | Carbonochloridic acid, 4-pentenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91606-67-6 | |
Record name | Carbonochloridic acid, 4-pentenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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